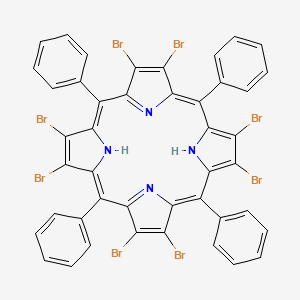
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin is a highly brominated derivative of tetraphenylporphyrin. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin typically involves the bromination of tetraphenylporphyrin. One common method is the reaction of tetraphenylporphyrin with bromine in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until the desired level of bromination is achieved .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying electron transfer processes.
Reduction: Reduction reactions can be used to remove bromine atoms or alter the oxidation state of the central metal ion if present.
Substitution: Bromine atoms can be substituted with other functional groups, allowing for the creation of a wide range of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state porphyrins, while substitution reactions can produce a variety of functionalized porphyrins .
Scientific Research Applications
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of heavy halogenation on porphyrin properties and reactivity.
Biology: Investigated for its potential use in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored as a photosensitizer in cancer treatment and as a diagnostic tool in imaging techniques.
Mechanism of Action
The mechanism by which 2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin exerts its effects is primarily through its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound undergoes a photochemical reaction that produces singlet oxygen, a highly reactive form of oxygen that can induce cell damage and death. This property is particularly useful in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetraphenylporphyrin: Similar in structure but with fluorine atoms instead of bromine, leading to different electronic and steric properties.
2,3,7,8,12,13,17,18-Octachloro-5,10,15,20-tetraphenylporphyrin: Chlorine atoms instead of bromine, affecting the compound’s reactivity and stability.
2,3,7,8,12,13,17,18-Octaiodo-5,10,15,20-tetraphenylporphyrin: Iodine atoms instead of bromine, resulting in even larger steric effects and different reactivity patterns.
Uniqueness
2,3,7,8,12,13,17,18-Octabromo-5,10,15,20-tetraphenylporphyrin is unique due to the specific effects of bromine atoms on the porphyrin ring. Bromine atoms are larger and more electron-withdrawing than chlorine or fluorine, leading to significant changes in the compound’s electronic structure and reactivity. This makes it particularly interesting for studying the effects of heavy halogenation on porphyrin properties .
Properties
Molecular Formula |
C44H22Br8N4 |
|---|---|
Molecular Weight |
1245.9 g/mol |
IUPAC Name |
2,3,7,8,12,13,17,18-octabromo-5,10,15,20-tetraphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H22Br8N4/c45-29-31(47)39-26(22-15-7-2-8-16-22)41-33(49)35(51)43(55-41)28(24-19-11-4-12-20-24)44-36(52)34(50)42(56-44)27(23-17-9-3-10-18-23)40-32(48)30(46)38(54-40)25(37(29)53-39)21-13-5-1-6-14-21/h1-20,53,56H |
InChI Key |
PSJNOIHMGUCESS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C(=C(C4=NC(=C(C5=C(C(=C(N5)C(=C6C(=C(C2=N6)Br)Br)C7=CC=CC=C7)Br)Br)C8=CC=CC=C8)C(=C4Br)Br)C9=CC=CC=C9)N3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















